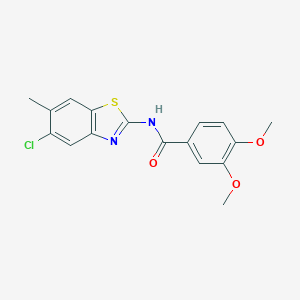
3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to act through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. It has been shown to enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability and seizure activity.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to exert several biochemical and physiological effects in animal models. It has been demonstrated to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. Furthermore, it has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, its low solubility in water and other solvents can limit its use in certain experimental conditions. Furthermore, its potential toxicity and side effects need to be further investigated before its clinical use.
Zukünftige Richtungen
There are several potential future directions for the research on 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of interest is the investigation of its potential as a treatment for other neurological disorders, such as epilepsy and depression. Furthermore, its potential as a neuroprotective agent in traumatic brain injury and stroke needs to be explored further. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 3,4-dimethoxybenzaldehyde and 2-propyl-1H-tetrazole-5-carboxylic acid in the presence of a suitable reagent, such as triethylamine or N,N-dimethylformamide. The reaction proceeds through a condensation reaction, and the resulting product is purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Furthermore, it has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide |
|---|---|
Molekularformel |
C13H17N5O3 |
Molekulargewicht |
291.31 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H17N5O3/c1-4-7-18-16-13(15-17-18)14-12(19)9-5-6-10(20-2)11(8-9)21-3/h5-6,8H,4,7H2,1-3H3,(H,14,16,19) |
InChI-Schlüssel |
DNKAQLDHAFPZTF-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)


![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)






![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)